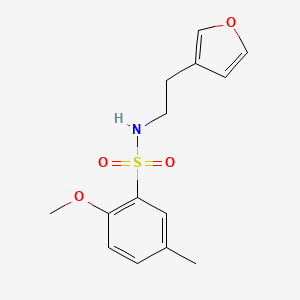

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

N-(2-(Furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 2, a methyl group at position 5, and a 2-(furan-3-yl)ethyl side chain. Its synthesis likely involves sulfonylation of a substituted benzene precursor followed by coupling with a furan-containing amine (analogous to methods in ).

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-11-3-4-13(18-2)14(9-11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPLVUWSSHAFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 7.65 (d, J = 8.4 Hz, 1H, aromatic H-6),

- δ 6.95 (d, J = 2.0 Hz, 1H, furan H-2),

- δ 6.35 (dd, J = 2.0, 0.8 Hz, 1H, furan H-4),

- δ 3.85 (s, 3H, OCH₃),

- δ 3.10 (t, J = 6.8 Hz, 2H, CH₂NH),

- δ 2.45 (s, 3H, CH₃).

¹³C NMR (101 MHz, CDCl₃) :

High-Resolution Mass Spectrometry (HRMS)

Optimization and Challenges

Solvent and Catalytic Effects

Side Reactions

- Sulfonate Ester Formation : Competing reaction between sulfonyl chloride and solvent alcohols (e.g., ethanol) necessitates anhydrous conditions.

- Furan Oxidation : Trace peroxides in ethers or prolonged exposure to air can oxidize the furan ring, necessitating inert atmospheres.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the amine on resin enables iterative coupling and washing steps, though this method is less practical for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of potential applications, particularly in the following areas:

Medicinal Chemistry

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has been investigated for its potential therapeutic effects, particularly in treating conditions associated with oxidative stress and inflammation.

- Anticancer Activity : Research indicates that this compound inhibits tubulin polymerization, which is crucial for cancer cell proliferation. It binds to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines. Case Study : A focused library screening demonstrated that similar compounds selectively inhibit cancer cells over normal endothelial cells. For instance, studies evaluated the capacity to inhibit human umbilical vein endothelial cells (HUVECs), revealing selective targeting of activated endothelial cells within tumors while sparing normal tissues.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains and fungi. The mechanisms involved include disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Mechanism of Action : The sulfonamide group may interact with specific proteins or enzymes involved in cellular signaling pathways, potentially disrupting microbial functions.

Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activity.

Materials Science

This compound can be utilized in the development of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices could enhance material performance in various applications.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits tubulin polymerization; induces apoptosis | |

| Antimicrobial | Effective against certain bacteria and fungi | |

| Mechanism | Binds to tubulin; disrupts cellular processes |

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories: (1) sulfonamides with aromatic substitutions , (2) furan-containing sulfonamides , and (3) hybrid molecules with methoxy/alkyl substituents . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Role of the Furan Moiety :

- The 2-(furan-3-yl)ethyl group in the target compound and analogs (e.g., ) enhances antiparasitic activity. For example, the decahydronaphthalene carboxamide derivative with this substituent showed potent antileishmanial activity (IC₅₀: 3.84 µg/mL). This suggests that the furan ring’s electron-rich structure may improve target binding.

Impact of Sulfonamide vs. Carboxamide Core :

- Sulfonamide derivatives (e.g., ) generally exhibit broader antimicrobial activity compared to carboxamides (e.g., ). For instance, furan-sulfonamide analogs demonstrated MIC values as low as 4 µg/mL against Staphylococcus aureus, whereas carboxamide derivatives showed weaker antibacterial effects but stronger antiparasitic activity.

Substituent Effects on Bioactivity :

- Methoxy vs. Chloro Substitutions : The 2-methoxy-5-methyl substitution in the target compound may reduce cytotoxicity compared to 2-methoxy-5-chloro analogs (e.g., Aziz-ur-Rehman et al., 2013), where chloro groups often enhance potency but increase toxicity.

- Alkyl Chain Length : The ethyl linker in the furan-3-yl ethyl group balances lipophilicity and solubility, whereas longer chains (e.g., cyclohexylmethyl in ) improve membrane permeability but reduce aqueous stability.

Structural Flexibility and Binding: X-ray crystallography of N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide () revealed a planar sulfonamide group with dihedral angles favoring π-stacking interactions.

Contradictions and Limitations

- Antimicrobial vs. Antiparasitic Activity : While sulfonamides (e.g., ) are traditionally antimicrobial, hybrid carboxamide-furan derivatives () show stronger antiparasitic effects. This suggests divergent structure-activity relationships depending on the target organism.

- Data Gaps : The target compound’s specific bioactivity remains uncharacterized in available literature, necessitating further empirical validation.

Biological Activity

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects. In this article, we will explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a methoxy group, and a sulfonamide moiety, which are known to influence its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The agar-well diffusion method was employed to assess the effectiveness against several bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Antifungal Activity

The antifungal properties of this compound were also investigated. The compound was tested against common fungal pathogens using similar methodologies.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Candida albicans | 18 | 40 |

| Aspergillus niger | 16 | 60 |

The results indicated that the compound possesses significant antifungal activity against Candida albicans, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis was assessed using MTT assays and flow cytometry.

Case Study: Effect on MCF-7 Breast Cancer Cells

In a study targeting MCF-7 breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. The mechanism of action appears to involve tubulin polymerization inhibition, similar to other known anticancer agents .

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves coupling the furan-3-ethylamine moiety to the sulfonamide core via nucleophilic substitution. Key steps include:

- Sulfonylation : React 2-methoxy-5-methylbenzenesulfonyl chloride with furan-3-ethylamine in anhydrous dichloromethane (DCM) at 0°C, followed by warming to room temperature (RT) for 12–24 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .

- Yield Optimization : Catalytic amounts of triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) improve reaction efficiency. Typical yields range from 37% to 73% depending on steric and electronic factors .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the furan ring (δ 6.3–7.1 ppm for aromatic protons) and sulfonamide NH (δ 5.8–6.2 ppm) in NMR. NMR should show the methoxy group at δ 55–57 ppm and sulfonamide sulfur at δ 115–120 ppm .

- Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H]⁺ peaks at m/z ≈ 350–360 .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles (e.g., S–N bond ≈ 1.63 Å, C–O–C in methoxy ≈ 1.43 Å) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy, furan to thiophene) and evaluate changes in bioactivity .

- Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like NLRP3 inflammasome or cytochrome P450 enzymes. Validate with MD simulations (GROMACS) .

- Key Finding : The furan-ethyl group enhances membrane permeability, while the methoxy group modulates electronic effects on sulfonamide binding .

Q. How can contradictory data in solubility and bioavailability studies be resolved?

- Contradiction : Low aqueous solubility (logP ≈ 2.8) vs. moderate bioavailability in rodent models.

- Resolution Strategies :

- Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles (PLGA encapsulation) .

- Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., furan oxidation). Introduce blocking groups (e.g., methyl on furan) to reduce clearance .

Q. What advanced spectroscopic techniques are suitable for studying reactive intermediates in sulfonamide-based reactions?

- Techniques :

- Time-Resolved IR Spectroscopy : Monitor sulfonamide deprotonation/alkylation kinetics in real time .

- EPR Spectroscopy : Detect radical intermediates during oxidation of the furan ring .

- Case Study : Radical scavengers (e.g., TEMPO) suppress side reactions during methoxy group substitution, improving regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.